Ancestim, also known as recombinant human stem cell factor, is a biologically active compound that plays a crucial role in hematopoiesis, the process of blood cell formation. It is primarily used in clinical settings to enhance the mobilization of hematopoietic stem cells from the bone marrow into peripheral blood, particularly in patients undergoing chemotherapy or those with poor mobilization capacity. Ancestim is often administered in conjunction with granulocyte colony-stimulating factor (G-CSF) to improve the yield of CD34+ cells, which are essential for stem cell transplantation and regenerative medicine .
Ancestim is produced through recombinant DNA technology, utilizing genetically modified organisms to synthesize the protein. It belongs to the class of hematopoietic growth factors and is classified as a cytokine. This classification highlights its role in signaling pathways that regulate cell proliferation and differentiation in hematopoietic tissues .
The synthesis of Ancestim involves several key steps:
The purification process often includes steps to ensure that the final product retains biological activity. This may involve refolding steps if the protein is expressed in inclusion bodies, followed by concentration and formulation into a suitable delivery form for clinical use.
Ancestim has a complex molecular structure characterized by its specific amino acid sequence, which mimics that of natural human stem cell factor. The protein structure includes several functional domains responsible for its biological activity.
The molecular weight of Ancestim is approximately 18 kDa, and its structure can be represented by various biochemical models that illustrate its three-dimensional conformation. The exact sequence and structural details can be found in databases such as DrugBank and PubChem .
Ancestim primarily functions through receptor-mediated interactions with specific cell surface receptors on hematopoietic progenitor cells. Upon binding to its receptor, it initiates a cascade of intracellular signaling pathways that promote cell survival, proliferation, and differentiation.
The mechanism involves activation of pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to enhanced production of blood cells. This action is crucial during periods of myelosuppression caused by chemotherapy or other factors .
The mechanism of action of Ancestim involves:
Clinical studies have shown that combining Ancestim with G-CSF significantly increases the yield of CD34+ cells compared to G-CSF alone, demonstrating its effectiveness in enhancing stem cell mobilization for transplantation .
Relevant data regarding its stability profile can be found in various pharmacological studies that assess its shelf life under different conditions .
Ancestim has significant applications in clinical medicine:
Ancestim is a non-glycosylated, dimeric protein produced via recombinant DNA technology in Escherichia coli. Its primary structure comprises 166 amino acids, identical to the native human SCF predicted from DNA sequence analysis, except for an N-terminal methionine residue retained during bacterial expression. The absence of glycosylation distinguishes it from endogenous SCF but does not impair receptor binding or biological activity [1] [4].
The monomeric molecular weight is 18,540 Da, with the functional protein forming a noncovalently linked dimer. Structural studies reveal that Ancestim adopts a four-helix bundle topology stabilized by hydrophobic interactions and disulfide bonds. Key functional domains include:
Table 1: Molecular Properties of Ancestim
Property | Specification |
---|---|
Amino Acid Sequence | MEGICRNRVTNNVKDVTKLVANLPKDYMITLKYVPGMDVLPSHCWISEMVVQLSDSLTDLLDKFSNISEGLSNYSIIDKLVNIVDDLVECVKENSSKDLKKSFKSPEPRLFTPEEFFRIFNRSIDAFKDFVVASETSDCVVSSTLSPEKDSRVSVTKPFMLPPVA |
Molecular Weight (monomer) | 18,540 Da |
Quaternary Structure | Noncovalent dimer |
Expression System | Escherichia coli |
Purity | >99% (SDS-PAGE/HPLC) |
Endotoxin Levels | <0.001 EU/μg |
Biological activity is quantified via TF-1 cell proliferation assays, where Ancestim demonstrates dose-dependent growth stimulation. Its elimination half-life is approximately 2.5 hours, with 90% renal excretion. The molecule’s stability is maintained in lyophilized form at <-20°C, though reconstituted solutions retain activity for one week at 2°C–8°C [1] [4].
The development of Ancestim began at Amgen Inc. during the 1990s, leveraging advances in recombinant protein technology. Initial preclinical studies demonstrated its synergistic activity with G-CSF in expanding hematopoietic progenitor cells in vivo. Clinical trials focused on patients with hematologic malignancies or germ cell tumors (GCTs) who failed prior mobilization attempts. Key findings included:
Regulatory approval was granted in New Zealand (1998) and Canada (2000) for PBPC mobilization in conjunction with G-CSF. Despite robust efficacy data, Ancestim faced commercial challenges in broader markets due to the emergence of alternative mobilizing agents (e.g., plerixafor) and high production costs. In December 2008, Amgen sold Ancestim to Biovitrum AB (now Swedish Orphan Biovitrum, Sobi) as part of a strategic portfolio refocusing. Sobi maintains distribution under the brand name StemGen [1] [4].
Table 2: Historical Milestones in Ancestim Development
Year | Event |
---|---|
1990s | Discovery and development at Amgen |
1998 | First regulatory approval (New Zealand) |
2000 | Approval in Canada |
2004 | Clinical studies in poor mobilizers published |
2008 | Acquisition by Biovitrum (Sobi) |
The manufacturing of Ancestim exemplifies innovations in recombinant protein expression and purification. Its production employs an E. coli K-12 strain engineered with a synthetic gene encoding methionyl-rhSCF. Key technological advances include:
Quality control employs orthogonal methods:
While Ancestim production utilizes established microbial platforms, its development informed next-generation biotech innovations. For example, targeted protein degradation (TPD) companies like Nurix Therapeutics leverage E3 ligase modulators to degrade disease-causing proteins—a paradigm shift from Ancestim’s receptor activation approach [3] [9]. Similarly, synthetic biology advances enable engineered organisms to produce complex biologics with improved glycosylation patterns, though Ancestim’s nonglycosylated form remains advantageous for stability and cost [5] [7].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: